2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazopyridine family This compound is characterized by its fused imidazole and pyridine rings, with an ethyl group attached to the phenyl ring and a methyl group on the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine typically involves cyclization reactions. One common method is the [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components, which can be catalyzed by transition metals . Another approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying enzyme interactions.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .
Comparison with Similar Compounds
- 2-(4-Biphenyl)imidazo[1,2-a]pyridine
- 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine
Comparison: Compared to similar compounds, 2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. For instance, the ethyl group on the phenyl ring and the methyl group on the imidazole ring can affect the compound’s lipophilicity, electronic properties, and steric interactions .
Biological Activity
2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on various studies and findings.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions of appropriate precursors. Various methods have been documented for synthesizing imidazo[1,2-a]pyridines, including the use of 2-aminopyridines with α-haloketones or α,β-unsaturated carbonyl compounds in conventional reaction media .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : This compound has shown promising results in inhibiting various cancer cell lines. For instance, studies indicate that imidazo[1,2-a]pyridine derivatives exhibit submicromolar inhibitory activity against tumor cell lines such as HCT-15 and MDA-MB-468 .
- Anti-inflammatory Properties : Research has highlighted the anti-inflammatory effects of imidazo[1,2-a]pyridine compounds, suggesting their potential utility in treating inflammatory diseases .
- Neuroprotective Effects : Some derivatives have demonstrated activity against neurodegenerative disorders by inhibiting enzymes like monoamine oxidase B and butyrylcholinesterase .
The mechanisms underlying the biological activities of this compound are diverse:
- GABA-A Receptor Modulation : Many imidazo[1,2-a]pyridine derivatives act on GABA-A receptors, which are crucial for mediating anxiolytic effects. This makes them relevant for treating anxiety disorders and insomnia .
- Inhibition of Tubulin Polymerization : Some studies indicate that these compounds can inhibit tubulin polymerization, which is a critical process in cancer cell division and proliferation. This action contributes to their anticancer properties .
- Enzyme Inhibition : The inhibition of specific enzymes related to inflammation and cancer progression has been noted as a significant mechanism through which these compounds exert their effects .
Data Table: Biological Activities
Case Studies
Numerous studies have been conducted to evaluate the biological activity of imidazo[1,2-a]pyridine derivatives:
- Anticancer Study : A study focused on a series of imidazo[1,2-a]pyridine derivatives demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 and HepG2. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the imidazo ring enhance anticancer activity significantly .
- Anti-inflammatory Research : Another study investigated the anti-inflammatory properties of synthesized imidazo[1,2-a]pyridine derivatives. The results indicated that certain compounds could effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .
- Neuroprotective Evaluation : Research assessing the neuroprotective effects showed that some derivatives inhibited MAO-B and BChE effectively at low concentrations, indicating their potential role in treating neurodegenerative conditions like Alzheimer's disease .
Properties
IUPAC Name |
2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-3-13-5-7-14(8-6-13)15-11-18-10-12(2)4-9-16(18)17-15/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYGGLBVGQYMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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